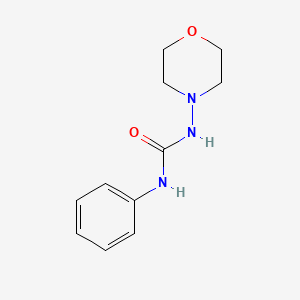

1-Morpholino-3-phenylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(12-10-4-2-1-3-5-10)13-14-6-8-16-9-7-14/h1-5H,6-9H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKBCNPCKPLLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393717 | |

| Record name | 1-Morpholino-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13262-39-0 | |

| Record name | N-4-Morpholinyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13262-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Morpholino-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 1 Morpholino 3 Phenylurea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of 1-Morpholino-3-phenylurea. Each technique probes different aspects of the molecule's quantum mechanical properties, yielding a comprehensive structural profile when combined.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different chemical environments of the protons. The protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 6.9-7.5 ppm). The two NH protons of the urea (B33335) linkage would produce signals whose chemical shifts can vary depending on the solvent and concentration. The morpholine (B109124) ring protons are expected to appear as two distinct triplets: one for the protons on the carbons adjacent to the oxygen atom (CH₂-O) and another for the protons on the carbons adjacent to the nitrogen atom (CH₂-N). At room temperature, the ¹H NMR spectra of N-substituted morpholines generally indicate a chair conformation for the morpholine ring nih.govresearchgate.net.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the aromatic carbons of the phenyl ring, with the carbon attached to the nitrogen appearing at a distinct chemical shift. The carbonyl carbon (C=O) of the urea group is expected to resonate at a downfield chemical shift, typically around 155 ppm rjlbpcs.com. The two unique carbons of the morpholine ring, C-N and C-O, would also be clearly distinguishable, generally appearing around 40-50 ppm and 60-70 ppm, respectively rjlbpcs.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl-H | 6.90 - 7.45 (m) | 120 - 140 |

| Urea N-H -Phenyl | ~8.5 (s, br) | N/A |

| Urea N-H -Morpholine | ~6.0 (s, br) | N/A |

| Morpholine -CH₂-N- | ~3.5 (t) | ~45 |

| Morpholine -CH₂-O- | ~3.7 (t) | ~67 |

| Urea C =O | N/A | ~155 |

Note: Predicted values are based on data for phenylurea and N-substituted morpholines. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration (Amide I band) of the urea group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the urea's amine groups typically appear as one or more bands in the 3200-3400 cm⁻¹ region; the presence of intermolecular hydrogen bonding can cause these bands to be broad nih.gov. Other significant bands include the N-H bending vibration (Amide II band) mixed with C-N stretching, usually found around 1550-1640 cm⁻¹. The morpholine ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O-C stretching band.

Raman Spectroscopy: The FT-Raman spectrum provides complementary information. The aromatic ring stretching vibrations of the phenyl group are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹ and 1000 cm⁻¹. The symmetric stretching of the urea C=O group also gives a distinct Raman signal. Theoretical calculations and experimental data for phenylurea show characteristic bands for C-N stretching and phenyl ring modes in the Raman spectrum researchgate.netnih.gov.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

| N-H Stretching | 3200 - 3400 | 3200 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O Stretching (Amide I) | 1650 - 1700 | 1650 - 1700 |

| N-H Bending (Amide II) | 1550 - 1640 | 1550 - 1640 |

| Aromatic C=C Stretching | 1450 - 1600 | 1450 - 1600 |

| C-O-C Asymmetric Stretching | 1115 - 1140 | Weak |

| Phenyl Ring Breathing | Weak | ~1000 |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore is the phenylurea moiety. The expected electronic transitions include π → π* transitions associated with the aromatic phenyl ring and the C=O double bond libretexts.orglibretexts.org. These are typically high-intensity absorptions. Additionally, n → π* transitions can occur, involving the promotion of non-bonding electrons from the nitrogen and oxygen atoms to an anti-bonding π* orbital uzh.chyoutube.com. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions uzh.ch. The electronic absorption spectrum of similar N-phenyl-N'-substituted thioureas displays intra-ligand transitions in the range of 270-310 nm arabjchem.orguaeu.ac.ae.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅N₃O₂), the molecular weight is 221.26 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

The fragmentation of the molecule under ionization would likely proceed through several pathways. Common fragmentation patterns for urea derivatives involve cleavage of the C-N bonds of the urea linkage. This could lead to the formation of characteristic fragment ions such as:

A phenylisocyanate fragment ion (C₇H₅NO)⁺.

A morpholinecarboxamide fragment ion.

Cleavage of the morpholine ring itself is also a possible fragmentation pathway researchgate.net. In related, more complex morpholinyl-phenylurea compounds, an intense signal at m/z = 100 has been observed, potentially corresponding to a fragment containing the morpholine unit rjlbpcs.com.

Single Crystal X-ray Crystallographic Investigations

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not available in the cited literature, the conformation can be inferred from studies on its constituent parts.

Phenylurea Moiety: Theoretical studies on phenylurea have shown that the molecule adopts a non-planar conformation nih.gov. The calculations predict a stable structure where the phenyl ring is twisted relative to the plane of the urea group, with a C-N-C-C dihedral angle of approximately 45 degrees nih.gov. This non-planarity is a result of balancing steric hindrance and electronic effects.

Morpholine Ring: The morpholine ring is known to adopt a stable chair conformation in most structures nih.govresearchgate.net. In this compound, the urea substituent would be attached to the nitrogen atom, likely occupying an equatorial position to minimize steric interactions.

Despite a comprehensive search for crystallographic and spectroscopic data on the chemical compound "this compound," the necessary detailed structural information required to fulfill the article outline is not available in the public domain.

Specifically, no crystallographic data, such as a Crystallographic Information File (CIF), could be located for "this compound." This information is essential for a detailed and accurate analysis of the compound's intra- and intermolecular hydrogen bonding networks, crystal packing forces, solid-state architectural features, and for conducting a Hirshfeld surface analysis.

While information on related phenylurea derivatives and an isomer, "N-Phenylmorpholine-4-carboxamide," was found, this data cannot be substituted to describe the unique structural and spectroscopic properties of "this compound" as per the strict instructions of the request.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate and detailed content for the following sections:

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Without the foundational crystallographic data, any attempt to create these sections would be speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and single-crystal X-ray diffraction analysis of "this compound," would be necessary to obtain the data required to write the specified article.

Computational Chemistry and Theoretical Investigations of 1 Morpholino 3 Phenylurea

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is frequently employed to determine molecular properties and has become a vital tool in understanding reaction mechanisms. nih.govunimib.it For 1-Morpholino-3-phenylurea, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a suitable basis set like 6-311G(d,p), are utilized to model its characteristics in detail. nih.gov

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this process determines the most stable three-dimensional structure by calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure provides information about the distribution of electrons within the optimized molecular geometry. In the crystal structure of a related compound, 1-(2-aminophenyl)-3-phenylurea, the phenyl ring exhibits a significant dihedral angle with the mean plane of the urea (B33335) unit. nih.gov A similar non-planar arrangement is expected for this compound due to the steric hindrance and electronic interactions between the phenyl and morpholino rings. The optimized geometry would reveal the precise spatial relationship between these two bulky substituents.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Urea) | ~1.25 Å |

| Bond Length | C-N (Urea-Phenyl) | ~1.40 Å |

| Bond Length | C-N (Urea-Morpholino) | ~1.38 Å |

| Bond Angle | N-C-N (Urea) | ~115° |

| Dihedral Angle | Phenyl Ring - Urea Plane | 40-50° |

| Dihedral Angle | Morpholino Ring - Urea Plane | 80-90° |

Note: These values are illustrative and represent typical results from DFT calculations on similar phenylurea structures.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.gov

The detailed interpretation of the vibrational spectrum is aided by normal coordinate analysis (NCA). nih.gov For this compound, key vibrational modes would include the N-H stretching of the urea linker, the C=O stretching, and various vibrations associated with the phenyl and morpholino rings. The presence of intermolecular hydrogen bonding, particularly involving the N-H and C=O groups, can be identified by a red shift (lowering of wavenumber) in the corresponding stretching frequencies in the experimental IR spectrum. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3600 | ~3450 | 3300-3500 |

| C-H Stretch (Aromatic) | ~3200 | ~3070 | 3000-3100 |

| C=O Stretch | ~1750 | ~1680 | 1650-1700 |

| N-H Bend | ~1610 | ~1550 | 1510-1580 |

| C-N Stretch | ~1380 | ~1330 | 1280-1350 |

Note: Predicted values are hypothetical examples to illustrate the scaling process and comparison with experimental data.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy is related to its electron affinity and electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. ajchem-a.com For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack, providing insights into its potential reaction mechanisms and biological interactions. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and morpholino rings, while the LUMO may be distributed over the urea moiety.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, electron delocalization, and hyperconjugative effects within a molecule. nih.gov It provides a detailed picture of the bonding and charge transfer between orbitals. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. wolfram.commdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wolfram.com

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom of the urea group, highlighting its role as a hydrogen bond acceptor or a site for electrophilic interaction. nih.gov Regions of positive potential (blue) would be located around the N-H protons, indicating their function as hydrogen bond donors. The phenyl ring would exhibit a mixed potential, with the π-electron cloud being slightly negative, while the hydrogen atoms are slightly positive. This map provides a clear rationale for the molecule's intermolecular interactions and recognition by biological receptors. nih.govchemrxiv.org

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net A Potential Energy Surface (PES) map is generated by systematically changing specific dihedral angles and calculating the corresponding energy at each step. researchgate.netmdpi.com This process helps identify the low-energy, stable conformers (local minima) and the transition states (saddle points) that represent the energy barriers to rotation.

For this compound, the key flexible bonds are the C-N bonds connecting the phenyl and morpholino groups to the central urea unit. A relaxed PES scan, performed by rotating the dihedral angle of the phenyl ring relative to the urea plane, would reveal the energy profile for this internal rotation. researchgate.net The results would likely show that planar conformations are high in energy due to steric clash, while a twisted conformation represents the global energy minimum, consistent with findings from geometry optimization. This analysis is crucial for understanding the molecule's preferred shape in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, stability in different environments, and its interactions with other molecules.

MD simulations allow for the exploration of the potential energy surface of this compound, revealing its preferred conformations and the energy barriers between them. The conformational landscape of urea derivatives is influenced by the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group, leading to a degree of conformational restriction nih.gov. For N,N'-disubstituted ureas like this compound, a trans,trans conformation is generally favored in both solution and the solid state nih.gov.

The stability of these conformations can be assessed in various solvent environments, such as in aqueous solution or in nonpolar organic solvents. The introduction of a polar morpholine (B109124) group is expected to influence its hydration and solubility characteristics nih.gov. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the conformational equilibrium. For instance, simulations can track key dihedral angles within the this compound molecule to monitor conformational changes. A hypothetical representation of such data is presented in Table 1.

Table 1: Illustrative Dihedral Angle Analysis of this compound from a Hypothetical MD Simulation. This table is for illustrative purposes and does not represent actual experimental data.

| Dihedral Angle (Atoms) | Average Value (degrees) in Water | Standard Deviation in Water | Average Value (degrees) in Octanol | Standard Deviation in Octanol |

|---|---|---|---|---|

| O=C-N-C (Urea-Phenyl) | 175.2 | 10.5 | 178.1 | 5.2 |

| C-N-C-N (Phenyl-Urea) | 178.9 | 8.3 | 179.5 | 4.1 |

| C-N-C-O (Urea-Morpholine) | 170.4 | 15.2 | 175.8 | 8.9 |

MD simulations are instrumental in studying how this compound interacts with other molecules, including potential biological targets or material surfaces. These simulations can elucidate the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these interactions.

For example, the urea moiety is known to form strong hydrogen bonds, and the morpholine ring can also participate in hydrogen bonding through its oxygen and nitrogen atoms nih.gov. Simulations can quantify the number and lifetime of these hydrogen bonds. Furthermore, the adsorption of this compound onto a surface, such as a polymer or a metal, can be simulated to understand the adsorption mechanism and the orientation of the molecule at the interface. This information is crucial for applications where surface interactions are important.

Integration of Quantum Chemical Studies with Experimental Findings

The synergy between theoretical calculations and experimental results is crucial for a comprehensive understanding of the chemical and physical properties of this compound. Quantum chemical calculations can be used to interpret and predict experimental data, while experimental findings can validate and refine the theoretical models.

For instance, theoretical calculations of vibrational frequencies using methods like Density Functional Theory (DFT) can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental NMR data to aid in structure elucidation and conformational analysis.

In a study on a different morpholine derivative, theoretical calculations using DFT (B3LYP) were successfully used to complement experimental X-ray diffraction data to determine the stable conformation of the molecule researchgate.net. The calculated geometric parameters were found to be in good agreement with the experimental values. A similar approach could be applied to this compound to gain a deeper understanding of its three-dimensional structure. A hypothetical comparison of calculated and experimental data is shown in Table 3.

Table 3: Illustrative Integration of Theoretical and Experimental Data for a Phenylurea Derivative. This table is a hypothetical example to illustrate the integration of computational and experimental data.

| Property | Experimental Value | Calculated Value (DFT/B3LYP) | Reference |

|---|---|---|---|

| C=O Stretching Frequency (IR) | 1675 cm⁻¹ | 1680 cm⁻¹ | researchgate.net |

| ¹H NMR Chemical Shift (NH-urea) | 10.117 ppm | 10.2 ppm | researchgate.net |

| Bond Length (C=O) | 1.23 Å | 1.22 Å | Hypothetical |

| Dihedral Angle (O=C-N-C) | 178° | 177° | Hypothetical |

By combining computational and experimental approaches, a more complete and accurate picture of the structure, properties, and behavior of this compound can be achieved.

Chemical Reactivity and Derivatization Studies of 1 Morpholino 3 Phenylurea

Exploration of Reaction Mechanisms Involving the Urea (B33335) Moiety

The urea moiety (-NH-CO-NH-) is the central functional group in 1-Morpholino-3-phenylurea and is fundamental to its chemical character. Its reactivity is characterized by the nucleophilic nature of the nitrogen and oxygen atoms and the electrophilic nature of the carbonyl carbon. The resonance structures of the urea group delocalize the lone pair of electrons from the nitrogen atoms to the carbonyl group, which influences its bonding and reactivity. nih.gov

Nucleophilic and Electrophilic Reactivity of the Urea Linkage

The urea linkage exhibits dual reactivity. The nitrogen atoms, possessing lone pairs of electrons, can act as nucleophiles. However, this nucleophilicity is somewhat attenuated by delocalization of the lone pairs into the carbonyl group. nih.gov Despite this, they can participate in reactions such as substitutions.

Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The carbonyl oxygen, with its lone pairs, is a key site of nucleophilicity and a hydrogen bond acceptor. This is particularly evident in its coordination chemistry, where it can donate electron density to metal centers. nih.gov

Studies on related phenylurea derivatives have explored their hydrolysis under acidic conditions. For instance, cobalt(III) complexes of N-2-pyridylmethyl-N'-phenylureas undergo hydrolysis in acid to eliminate aniline (B41778) and produce carbon dioxide. This reaction is proposed to proceed through a protonated urea intermediate, which then eliminates aniline to form a coordinated isocyanate that is rapidly hydrolyzed. nih.gov While ureas are generally inert towards nucleophilic substitution, hindered trisubstituted ureas have been shown to react with nucleophiles like alcohols, amines, and thiols under neutral conditions, potentially through a mechanism involving an isocyanate intermediate. nih.gov

Functional Group Transformations and Derivatization Strategies

The molecular framework of this compound offers several sites for functional group transformations, enabling the synthesis of a wide range of derivatives. These modifications can be targeted at the urea nitrogens, the phenyl ring, or the morpholine (B109124) moiety.

Oxidation and Reduction Pathways of the Compound

Specific studies on the oxidation and reduction pathways of this compound are not extensively detailed in the reviewed literature. However, insights can be drawn from related urea-containing compounds. For example, the oxidation of hydroxyurea (B1673989) derivatives by potassium hexacyanoferrate(III) has been studied, revealing that these compounds can act as one- or two-electron donors, depending on their substitution. researchgate.net The reaction proceeds through the formation of a free radical intermediate. researchgate.net Phenylurea herbicides are also known to be degraded under various conditions, including photooxidation. researchgate.net These examples suggest that the urea moiety and the associated phenyl and morpholine rings in this compound could be susceptible to oxidative transformations under specific conditions, potentially involving radical mechanisms.

Nucleophilic Substitution Reactions on the Molecular Framework

The structure of this compound allows for various derivatization strategies via nucleophilic substitution. One prominent example is the Mannich reaction, which has been used to synthesize derivatives like 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea. rjlbpcs.com This reaction involves the aminoalkylation of the acidic N-H proton of the urea group.

Another common strategy for creating unsymmetrical ureas involves the reaction of an amine with an isocyanate. mdpi.comnih.gov This approach could be adapted to further functionalize the this compound scaffold. Furthermore, the phenyl ring itself can undergo nucleophilic aromatic substitution (SNAr), a widely used reaction for modifying aromatic scaffolds, although this typically requires activation by electron-withdrawing groups. nih.gov

Coordination Chemistry and Metal Complexation

The nitrogen and oxygen atoms within this compound and its derivatives serve as excellent donor sites for coordination with metal ions. The resulting metal complexes often exhibit distinct geometries and properties.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

Researchers have successfully synthesized and characterized a variety of metal complexes using Mannich base derivatives of this compound. For example, 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea and 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenylurea have been used as ligands to form complexes with several transition metals, including Co(II), Mn(II), Ni(II), Cu(II), and Zn(II). rjlbpcs.comresearchgate.net

The synthesis typically involves reacting the ligand with a metal salt (e.g., MCl₂) in a suitable solvent like ethanol (B145695) or methanol. rjlbpcs.comresearchgate.net The resulting complexes are characterized using a suite of analytical and spectroscopic techniques.

Characterization Techniques and Findings:

Elemental Analysis: This technique helps to determine the stoichiometry of the metal complexes, which is commonly found to be a 1:2 metal-to-ligand ratio. researchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. A significant downward shift (by 50-70 cm⁻¹) in the stretching frequency of the urea carbonyl group (C=O) in the complexes compared to the free ligand indicates that coordination occurs through the carbonyl oxygen atom. rjlbpcs.com Similarly, a downward shift in the C-N-C stretching frequency of the morpholine ring suggests that the morpholine nitrogen atom is also involved in coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry.

¹H and ¹³C NMR Spectroscopy: NMR studies of the ligands confirm their structure. For instance, in the ¹³C NMR spectrum of a thiophene-containing derivative, the carbonyl carbon signal appears around 156.62 ppm, while signals for the morpholine ring carbons are also clearly identifiable. researchgate.net

Mass Spectrometry: This confirms the molecular weight of the synthesized ligands. rjlbpcs.comproquest.com

The collective data from these characterization methods confirm that these derivatives of this compound typically act as bidentate ligands, coordinating to the metal center through the carbonyl oxygen of the urea moiety and the nitrogen atom of the morpholine ring. researchgate.net

Table 1: Spectroscopic Data for a this compound Derivative and its Metal Complexes

| Compound | Metal Ion | Key FT-IR Bands (cm⁻¹) |

|---|---|---|

| ν(C=O) | ||

| 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (Ligand) | - | 1647 |

| Complex 1 | Co(II) | Shifted by 50-70 cm⁻¹ |

| Complex 2 | Mn(II) | Shifted by 50-70 cm⁻¹ |

| Complex 3 | Ni(II) | Shifted by 50-70 cm⁻¹ |

| Complex 4 | Cu(II) | Shifted by 50-70 cm⁻¹ |

| Complex 5 | Zn(II) | Shifted by 50-70 cm⁻¹ |

Data sourced from studies on Mannich base derivatives of this compound. rjlbpcs.com

Analysis of Coordination Modes and Ligand Properties in Metal Complexes

The coordination chemistry of urea derivatives is of significant interest due to their versatile binding capabilities with various metal ions. Studies on derivatives of this compound reveal specific modes of interaction and ligand properties upon complexation with transition metals. A notable example is the investigation of 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (NMP), a closely related derivative, which has been shown to form stable complexes with several divalent transition metal ions, including Co(II), Mn(II), Ni(II), Cu(II), and Zn(II) rjlbpcs.com.

The primary coordination modes of the NMP ligand have been elucidated through infrared (IR) spectroscopy. Upon complexation, significant shifts in the vibrational frequencies of key functional groups are observed, providing direct evidence of the ligand's binding sites. Specifically, the NMP ligand acts as a bidentate donor, coordinating to the metal center through two distinct atoms: the carbonyl oxygen of the urea moiety and the nitrogen atom of the morpholine ring rjlbpcs.com.

This bidentate coordination is confirmed by the following spectral changes:

Carbonyl Group (C=O): In the free NMP ligand, the characteristic stretching vibration of the carbonyl group (νC=O) appears at a specific frequency. Upon coordination to a metal ion, this band exhibits a downward shift of 50 to 70 cm⁻¹. This shift indicates a weakening of the C=O double bond, which is a direct consequence of the coordination of the carbonyl oxygen atom to the electron-accepting metal center rjlbpcs.com.

Morpholine Group (C-N-C): Similarly, the stretching vibration of the C-N-C bond within the morpholine ring also experiences a downward shift of approximately 49 cm⁻¹ in the spectra of all the metal complexes. This change signifies the involvement of the morpholine nitrogen atom in the coordination to the metal ion rjlbpcs.com.

These observations collectively support a coordination model where the ligand chelates the metal ion, forming a stable ring structure.

Detailed Research Findings

The synthesis and characterization of metal complexes with 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea have provided insights into the ligand's properties. The ligand and its metal complexes have been characterized using various analytical and spectral techniques, including FT-IR, UV-Visible spectroscopy, and elemental analysis rjlbpcs.com. The formation of these complexes typically involves the reaction of the ligand with the corresponding metal chloride (MCl₂) in a suitable solvent mixture rjlbpcs.com.

The table below summarizes the key infrared spectral data for the NMP ligand and its transition metal complexes, illustrating the shifts in vibrational frequencies upon coordination.

| Compound/Complex | ν(C=O) (cm⁻¹) | Shift in ν(C=O) (cm⁻¹) | ν(C-N-C) of Morpholine (cm⁻¹) | Shift in ν(C-N-C) (cm⁻¹) |

| NMP Ligand | 1647 | - | Not specified | - |

| Co(II)-NMP Complex | downward shift | 50 to 70 | downward shift | ~49 |

| Mn(II)-NMP Complex | downward shift | 50 to 70 | downward shift | ~49 |

| Ni(II)-NMP Complex | downward shift | 50 to 70 | downward shift | ~49 |

| Cu(II)-NMP Complex | downward shift | 50 to 70 | downward shift | ~49 |

| Zn(II)-NMP Complex | downward shift | 50 to 70 | downward shift | ~49 |

Data extrapolated from the described shifts in the source material rjlbpcs.com.

The consistent downward shifts observed for both the carbonyl and morpholine C-N-C stretching frequencies across a range of transition metal complexes strongly indicate a uniform bidentate coordination mode for this class of ligands. The lipophilicity of such Mannich bases and their metal complexes is also a noteworthy property, suggesting potential for enhanced membrane permeability in biological systems proquest.com. The heteroatoms present in both the morpholine and phenylurea moieties are believed to contribute to the effective chelating properties of the ligand rjlbpcs.com.

Exploration of Non Biological Applications of 1 Morpholino 3 Phenylurea

Catalytic Applications of 1-Morpholino-3-phenylurea Derivatives

The core phenylurea structure is recognized for its efficacy as a ligand in transition metal catalysis. While research on the specific this compound is emerging, studies on closely related N-arylureas have established their role in facilitating important chemical transformations.

N-Phenylurea has been identified as a highly efficient, inexpensive, and phosphine-free ligand for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The urea (B33335) moiety can coordinate with the metal center, influencing its reactivity and stability. nih.govresearchgate.net

Research has demonstrated that N-arylureas can serve as a sterically undemanding ligand platform for palladium. nih.gov In the presence of a base, the urea can be deprotonated to form a ureate, which then coordinates to the palladium center. Experimental and computational studies suggest that monosubstituted ureas likely bind in a monodentate fashion through the unsubstituted nitrogen atom. nih.gov This coordination stabilizes the catalytic species and promotes key steps in the catalytic cycle, such as oxidative addition and reductive elimination. fishersci.ca

Derivatives of this compound, such as 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenylurea, have been synthesized and used to form coordination complexes with various transition metals, including Co(II), Mn(II), Ni(II), Cu(II), and Zn(II). researchgate.net While the primary focus of this study was on the characterization and biological activity of these complexes, their existence underscores the capacity of morpholino-phenylurea derivatives to act as ligands. Given the demonstrated catalytic efficacy of the simpler N-phenylurea ligand, these more complex derivatives represent a promising area for the development of new catalysts for reactions like the Suzuki-Miyaura and Heck couplings. researchgate.net

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ / N-Phenylurea | High turnover numbers (ca. 10³–10⁴) for aryl bromides and iodides. | researchgate.net |

| Suzuki-Miyaura Reaction | Pd(OAc)₂ / N-Phenylurea | Effective at room temperature with high turnover numbers. | researchgate.net |

| Heteroannulation | Pd(dba)₂ / N-Arylureas | Tolerates sterically demanding substrates not tolerated by phosphine (B1218219) ligands. | nih.gov |

Materials Science Research and Development

The phenylurea moiety is a valuable building block in materials science due to its rigidity and, most importantly, its ability to form strong, directional hydrogen bonds. This has led to investigations into its use in polymers, non-linear optical materials, and supramolecular assemblies.

The urea functional group is the defining feature of polyurea polymers, which are known for their high durability and strong resistance to various factors. nih.gov The properties of polyureas are heavily influenced by the micro-phase structures that arise from hydrogen bonding between urea groups, which causes aggregation of hard segments into well-defined domains. nih.gov

Research into poly(urea ester)s (PUEs), synthesized via polycondensation of di(hydroxyalkyl) ureas with dimethyl esters, has shown that integrating urea groups into polyester (B1180765) backbones can significantly increase the melting temperature of the resulting material compared to corresponding aliphatic polyesters. nsf.gov This thermal stability is attributed to the hydrogen-bonding network provided by the urea linkages. This principle suggests that this compound could be functionalized and integrated into polymer chains to create novel materials with enhanced thermal properties and specific functionalities derived from the morpholine (B109124) and phenyl groups. Polyurea aerogels, which are low-cost, nanostructured materials with applications in thermal and acoustic insulation, represent another area where urea-based monomers are crucial. mdpi.com

Organic materials containing urea and its derivatives are recognized as promising candidates for non-linear optical (NLO) applications. derpharmachemica.com NLO materials can alter the frequency of light passing through them, a property essential for laser technology and optical data processing. The NLO properties of the urea crystal family originate from charge transfer enabled by a "push-pull" electronic effect, which is facilitated by hydrogen bonding that encourages a head-to-tail molecular arrangement, enhancing the second-harmonic generation (SHG) response. acs.org

The structure of this compound, featuring an electron-donating morpholine group and an aromatic phenyl ring attached to the urea core, is conducive to creating the intramolecular charge transfer characteristics that are beneficial for NLO effects. By modifying the substituents on the phenyl ring, it is possible to tune these "push-pull" characteristics and optimize the NLO response, making this class of compounds a target for the design of new organic NLO crystals.

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The urea group is a cornerstone of this field, acting as a highly effective and predictable hydrogen-bond donor for the recognition and binding of anions. rsc.org The two polarized N-H fragments of the urea moiety are geometrically positioned to form strong, chelating hydrogen bonds with a variety of anions, particularly oxoanions like carboxylates, sulfates, and phosphates. rsc.orgacs.org

| Anion | Receptor Type | Binding Mode | Reference |

|---|---|---|---|

| Acetate (AcO⁻) | meta-Phenylene bis(phenylurea) | 1:2 (Receptor:Anion) | acs.org |

| Benzoate (BzO⁻) | meta-Phenylene bis(phenylurea) | 1:2 (Receptor:Anion) | acs.org |

| Dihydrogen Phosphate (H₂PO₄⁻) | meta-Phenylene bis(phenylurea) | 1:2 (Receptor:Anion) | acs.org |

| Chloride (Cl⁻) | meta-Phenylene bis(phenylurea) | Weak Binding | acs.org |

| Fluoride (F⁻) | Thiourea-based receptor | High Affinity (log K₁ = 5.98) | nih.gov |

Utility as Chemical Intermediates in Organic Synthesis

Beyond its direct applications, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules. The synthesis of unsymmetrical N,N'-diaryl ureas often proceeds through isocyanate intermediates, which can be generated from precursor urea molecules, or via the carbonylation of amines followed by reaction with another amine. mdpi.com

The different components of the this compound molecule offer multiple sites for chemical modification. The phenyl ring can undergo electrophilic substitution, allowing for the introduction of various functional groups. Furthermore, the morpholino substituent can, under certain conditions, act as a leaving group, enabling the introduction of other nucleophiles at that position. orgsyn.org This reactivity makes the molecule a versatile starting material for constructing a range of organic compounds, from ligands for catalysis to building blocks for novel materials or more elaborate supramolecular structures. researchgate.net

Investigation of Biological and Pharmacological Relevance of 1 Morpholino 3 Phenylurea Academic Perspective

Molecular Interactions and Binding Affinity Studies (In Vitro)

The phenylurea scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives known to function as kinase inhibitors. drugbank.com Research into 1-Morpholino-3-phenylurea and its analogues has focused on elucidating their interactions with specific biological targets to understand their therapeutic potential.

Derivatives of this compound have been identified as potent inhibitors of specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.net The deregulation of these kinases is often linked to cancer onset and progression. researchgate.net

Studies have revealed that certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which incorporate the core phenylurea structure, selectively target members of the class III receptor tyrosine kinase (RTK) family, including Fms-like tyrosine kinase-3 (FLT3), KIT, and platelet-derived growth factor receptors (PDGFRs). researchgate.net For example, the compound CHMFL-FLT3-213, a complex phenylurea derivative containing a morpholine (B109124) moiety, exhibits highly potent inhibitory effects against the FLT3-ITD mutant and its associated oncogenic mutations. nih.gov This highlights the ability of the scaffold to bind effectively within the ATP-binding pocket of these kinases. researchgate.net

The binding affinity of these compounds to their targets is a critical measure of their potency. While specific Ki or KD values for the parent this compound are not extensively detailed in the provided literature, the affinity of its derivatives is assessed using various in vitro techniques. nih.govrsc.org For instance, the affinity of kinase inhibitors is often determined through competitive binding assays. rsc.org Furthermore, spectroscopic studies on metal complexes of 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea indicate that the carbonyl oxygen of the phenylurea group and the nitrogen atom of the morpholine ring coordinate with metal ions, demonstrating the specific points of molecular interaction within the structure. rjlbpcs.com

The broader class of phenylurea compounds includes Sorafenib, a kinase inhibitor that targets multiple enzymes such as RAF kinases and various receptor tyrosine kinases. drugbank.com This establishes a precedent for the molecular targets of more complex derivatives of this compound.

At the cellular level, the interaction of this compound derivatives with their molecular targets initiates a cascade of events that define their mechanism of action. For compounds targeting kinases like FLT3, the primary mechanism involves the disruption of critical signaling pathways.

In FLT3-ITD positive acute myeloid leukemia (AML) cells, the derivative CHMFL-FLT3-213 was found to strongly affect the downstream signaling pathways mediated by the mutated kinase. nih.gov This inhibition of aberrant signaling leads to tangible anti-cancer effects, including the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in the G0/G1 phase, thereby preventing further proliferation of malignant cells. nih.gov Similarly, other studies on new diarylurea derivatives have shown that the most active compounds elicit lethal effects on various cancer cell lines, including those from renal cancer, melanoma, and breast cancer, rather than simply inhibiting their growth. nih.govresearchgate.net This suggests a potent cytotoxic mechanism of action at the cellular level.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies provide insights into the roles of different structural components.

Research has demonstrated a clear correlation between the structural features of this compound derivatives and their observed bioactivities.

Core Heterocyclic Systems: The combination of the phenylurea moiety with other heterocyclic systems, such as anilinopyrimidine, has been shown to confer selectivity towards specific kinase subfamilies. researchgate.net The anilinopyrimidine core acts as a hinge-binding motif in many kinase inhibitors, and modifications to the attached phenylurea portion can fine-tune the selectivity and potency against targets like class III RTKs versus others like the epidermal growth factor receptor (EGFR). researchgate.net

Antioxidant Activity: For the derivative 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea, its antioxidant activity is attributed to the presence of heteroatoms (nitrogen and oxygen) within the morpholine and phenylurea units, which are believed to be effective at scavenging free radicals. rjlbpcs.com

The table below summarizes the antiproliferative activity of selected phenylurea derivatives, illustrating the impact of structural modifications.

| Compound ID | Core Structure | Key Structural Feature | Observed Biological Activity | Reference Cell Line(s) |

|---|---|---|---|---|

| 5a | 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea | 4-hydroxymethylpiperidine moiety, unsubstituted terminal phenyl | Lethal effects; potent antiproliferative activity | SK-MEL-5, 786-0, A498, RXF 393, MDA-MB-468 |

| 5d | 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea | 4-hydroxymethylpiperidine moiety, chloro-substituted terminal phenyl | Potent antiproliferative activity | NCI-60 Panel |

| CHMFL-FLT3-213 | Diarylurea with pyrazolopyrimidine | Morpholinoethoxy side chain | Potent inhibition of FLT3-ITD mutant kinase | MV4-11 |

The morpholine ring is not merely a passive component but is considered a "privileged pharmacophore" that plays a crucial role in the design and potency of therapeutic agents. nih.gove3s-conferences.org Its inclusion in the this compound structure and its derivatives is strategic for several reasons.

Enhancement of Potency: The morpholine moiety can enhance the potency of a molecule through direct molecular interactions with the target protein. nih.govnih.gov Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic and van der Waals interactions within a binding pocket. frontiersin.org

Modulation of Physicochemical Properties: Morpholine significantly influences a molecule's pharmacokinetic properties. nih.gov The presence of the weak basic nitrogen and the opposing oxygen atom provides a unique pKa value and a flexible conformation. nih.gov This can improve aqueous solubility and metabolic stability, which are critical for a compound's developability. nih.govnih.gov The lipophilicity of Mannich bases containing a morpholine unit is thought to enhance absorption across biological membranes. researchgate.net

Scaffold and Vectorial Orientation: The morpholine ring can serve as a versatile chemical scaffold, holding other pharmacophoric elements in the correct spatial orientation for optimal interaction with a biological target. nih.gov In complex molecules, it acts as a linker that correctly positions other functional groups.

In Vitro Bioactivity Exploration

Derivatives of this compound have been evaluated in a variety of in vitro assays, revealing a spectrum of biological activities.

Antiproliferative and Anticancer Activity: This is the most extensively studied bioactivity for this class of compounds. Numerous derivatives have demonstrated potent activity against a wide range of human cancer cell lines. nih.gov For instance, pyrimidine-morpholine hybrids showed significant cytotoxic potential, with compound 2g exhibiting an IC₅₀ value of 5.10 µM against the SW480 colon cancer cell line and 19.60 µM against the MCF-7 breast cancer cell line. frontiersin.org Another study identified urea (B33335) compounds 5a and 5d as highly active derivatives, with significant efficacy against renal cancer and melanoma cell lines in the NCI-60 panel. nih.govresearchgate.net

Antioxidant Activity: Certain Mannich base derivatives of this compound have been assessed for their ability to scavenge free radicals. rjlbpcs.comresearchgate.net Using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, compounds such as 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea and its metal complexes demonstrated notable antioxidant activity. rjlbpcs.com

Anti-inflammatory Activity: The anti-inflammatory potential has been explored in vitro using the protein denaturation inhibition method. A derivative, 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenylurea, and its coordination complexes were shown to possess anti-inflammatory properties in this assay. researchgate.net

The table below summarizes the diverse in vitro bioactivities reported for various this compound derivatives.

| Derivative Class | Bioactivity | Assay / Model | Key Findings |

|---|---|---|---|

| Diarylureas with Pyridinyl moiety | Antiproliferative | NCI-60 Human Cancer Cell Line Panel | Compounds 5a and 5d show potent and broad-spectrum activity. nih.govresearchgate.net |

| Pyrimidine-morpholine hybrids | Cytotoxic | MTT Assay (MCF-7, SW480 cells) | Compound 2g is the most potent with IC₅₀ values of 5.10 µM (SW480) and 19.60 µM (MCF-7). frontiersin.org |

| FLT3 Kinase Inhibitors | Enzyme Inhibition / Antiproliferative | FLT3-ITD positive AML cells (MV4-11) | Compound CHMFL-FLT3-213 is a highly potent inhibitor of FLT3-ITD mutant. nih.gov |

| Mannich Bases (e.g., with 4-nitrophenyl) | Antioxidant | DPPH Free Radical Scavenging | The ligand and its metal complexes show significant scavenging activity. rjlbpcs.com |

| Mannich Bases (e.g., with thiophen-2-yl) | Anti-inflammatory | Inhibition of Protein Denaturation | The compound and its metal complexes exhibit anti-inflammatory effects. researchgate.net |

Antioxidant Activity Assessment (e.g., DPPH Free Radical Scavenging Assay)

The antioxidant potential of urea derivatives, particularly those incorporating a morpholine moiety, has been a subject of scientific investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common and accurate method used to evaluate this activity. rjlbpcs.commdpi.com The DPPH radical is stable and purple-colored; when it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to a pale yellow, non-radical form, a change that can be measured spectrophotometrically. rjlbpcs.commdpi.com

Studies on compounds structurally related to this compound have demonstrated notable antioxidant effects. For instance, the Mannich base 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (NMP) and its transition metal complexes have been evaluated for their DPPH free radical scavenging activity. rjlbpcs.com The parent NMP compound itself showed significant scavenging, reaching 97.78% activity at a concentration of 5 mg/mL. rjlbpcs.com Its manganese complex (Mn-NMP) exhibited even greater activity at 98.89% at the same concentration. rjlbpcs.com The antioxidant capacity of these compounds is attributed to the presence of electron-donating groups and heteroatoms in the morpholine and phenylurea structures, which are effective at scavenging radicals. rjlbpcs.com

Similarly, another related Mannich base, 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenylurea, and its metal complexes were also assessed for their antioxidant properties using the DPPH assay. researchgate.net The results indicated that the scavenging effectiveness increased with concentration. researchgate.net This suggests that the core structure, combining morpholine and phenylurea, is a promising scaffold for developing compounds with antioxidant capabilities.

Table 1: DPPH Free Radical Scavenging Activity of 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (NMP) and its Metal Complexes

| Compound | % Scavenging Activity (at 5 mg/mL) |

|---|---|

| Mn-NMP | 98.89% |

| NMP | 97.78% |

| Zn-NMP | 88.89% |

| Ni-NMP | 87.78% |

| Cu-NMP | 84.44% |

| Co-NMP | 78.89% |

Data sourced from rjlbpcs.com

Anti-Inflammatory Activity Studies

Urea derivatives have been investigated for various biological activities, including their potential as anti-inflammatory agents. nih.gov In vitro and in vivo models are employed to assess these properties. For example, the anti-inflammatory efficacy of the structurally related compound 1,3-bis(p-hydroxyphenyl)urea was evaluated by its ability to suppress carrageenan-induced paw inflammation in rats. f1000research.comresearchgate.net The study found that this compound could significantly suppress inflammation, with its activity being comparable to that of the standard anti-inflammatory drug, diclofenac (B195802) sodium. f1000research.com

Research on other related morpholine and urea derivatives further supports the anti-inflammatory potential of this chemical class. The compound 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (NMP) was examined for its in vitro anti-inflammatory action. rjlbpcs.com Similarly, newly synthesized morpholinopyrimidine derivatives were assessed for their ability to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells, which are key mediators of inflammation. rsc.org Two derivatives, in particular, were effective at decreasing the expression of iNOS and COX-2 proteins, suggesting a potential therapeutic strategy for inflammation-related disorders. rsc.org

Screening for Antimicrobial Properties

The urea scaffold is present in numerous compounds screened for antimicrobial activity. nih.gov A series of novel urea derivatives containing aryl moieties were synthesized and evaluated in vitro for their activity against several bacterial and fungal strains. nih.govresearchgate.netnih.gov These screenings tested the compounds against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, and fungal strains including Candida albicans and Cryptococcus neoformans. nih.govnih.gov

The results showed that while variable levels of activity were observed, many of the urea derivatives exhibited promising growth inhibition against Acinetobacter baumannii. nih.govnih.gov One adamantyl urea adduct, in particular, demonstrated outstanding growth inhibition of 94.5% against this bacterium. nih.gov Other studies on different morpholine derivatives have also shown pronounced antimicrobial activity against pathogenic bacteria, including Acinetobacter baumannii, E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org The antimicrobial potential of these compounds is often attributed to the lipophilicity conferred by the Mannich base structure, which may enhance absorption through microbial bio-membranes. researchgate.net

Table 2: Representative Microbial Strains Tested Against Urea and Morpholine Derivatives

| Microbial Strain | Type |

|---|---|

| Staphylococcus aureus | Gram-positive bacteria |

| Streptococcus pyogenes | Gram-positive bacteria |

| Escherichia coli | Gram-negative bacteria |

| Pseudomonas aeruginosa | Gram-negative bacteria |

| Acinetobacter baumannii | Gram-negative bacteria |

| Candida albicans | Fungi |

| Aspergillus niger | Fungi |

Data sourced from nih.govasianpubs.orgresearchgate.net

Investigation of Other Potential In Vitro Therapeutic Activities (e.g., Antitumor Potential of Structurally Related Compounds)

The phenylurea scaffold is a key feature in many compounds developed as anticancer agents. nih.govresearchgate.net Structurally related diarylurea derivatives have shown significant potential as antiproliferative agents. nih.govresearchgate.net For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.gov Several of these compounds demonstrated broad-spectrum antiproliferative activity against various cancer types, including leukemia, colon, renal, and breast cancers. nih.govresearchgate.net

Specifically, compounds designated 5a and 5d from this series showed remarkable potency against multiple cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.gov For example, compound 5a exhibited significant inhibition against colon cancer cell line KM12 (IC₅₀: 1.25 µM), CNS cancer cell line SNB-75 (IC₅₀: 1.26 µM), and renal cancer cell line A498 (IC₅₀: 1.33 µM). nih.gov

Other research into 1,3-diphenylurea (B7728601) derivatives has identified them as potent dual inhibitors of key receptors involved in cancer progression, such as c-MET and VEGFR-2. nih.gov Certain compounds in this class showed potent cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.gov One derivative, in an in vivo study, demonstrated significant antitumor impact by reducing the mass and volume of solid tumors. nih.gov These findings underscore the importance of the phenylurea structure as a promising foundation for the development of novel antitumor agents. researchgate.netnih.gov

Table 3: In Vitro Antiproliferative Activity of a Structurally Related Compound (5a)

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| KM12 | Colon Cancer | 1.25 |

| SNB-75 | CNS Cancer | 1.26 |

| A498 | Renal Cancer | 1.33 |

| MDA-MB-435 | Melanoma | 1.41 |

| SK-MEL-28 | Melanoma | 1.49 |

Data sourced from nih.gov

Future Research Directions and Outlook for 1 Morpholino 3 Phenylurea

Advancements in Green and Efficient Synthetic Methodologies

Future research will increasingly focus on developing environmentally benign and efficient methods for synthesizing 1-Morpholino-3-phenylurea and its analogs. Traditional synthetic routes often involve multiple steps and the use of hazardous solvents. The principles of green chemistry offer a roadmap for future advancements, emphasizing atom economy, waste reduction, and energy efficiency.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering rapid, clean, and economical reaction pathways. oatext.com Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. oatext.com Future studies could optimize microwave-assisted protocols for the synthesis of phenylurea derivatives, potentially under solvent-free conditions. nih.govresearchgate.net

Solvent-Free Reactions: Eliminating organic solvents is a primary goal of green chemistry. Research into solid-state or neat reactions, where reagents are combined without a solvent, is a promising avenue. nih.govorganic-chemistry.org Developing a solvent-free condensation method for morpholine (B109124) and phenyl isocyanate (or its precursors) would represent a significant step forward.

Catalyst Optimization: The use of efficient and recyclable catalysts can improve yield and reduce waste. Research could explore novel catalysts for urea (B33335) synthesis that operate under milder conditions than traditional methods, which sometimes require high temperatures and pressures. google.com

These green methodologies promise not only to reduce the environmental impact of synthesis but also to make the production of these compounds more cost-effective and scalable. nih.gov

Deeper Mechanistic Understanding of Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for its effective application and modification. While the general reactivity of the urea functional group is known, future research can provide more nuanced insights.

Prospective areas of investigation include:

Hydrolysis Mechanisms: The stability of the phenylurea core is critical for many applications. Detailed kinetic and computational studies on the hydrolysis of this compound under various pH conditions would provide valuable data. Research on other phenylureas suggests an addition-elimination mechanism for basic hydrolysis, with the potential formation of an unreactive conjugate base at high pH levels.

Reactions at the Urea N-H Bonds: The protons on the urea nitrogen atoms are reactive sites. Mechanistic studies on reactions such as acylation and alkylation can inform the synthesis of new derivatives. Understanding the relative reactivity of the N-H group adjacent to the phenyl ring versus the one adjacent to the morpholine moiety is crucial for regioselective synthesis.

Influence of the Morpholine Ring: The morpholine group can influence the electronic properties and steric environment of the urea core. Mechanistic studies are needed to quantify this influence on reaction rates and pathways, including its role in directing intermolecular interactions.

Rational Design and Synthesis of Novel Derivatives with Tuned Properties

The rational design of new derivatives based on the this compound scaffold is a major direction for future research, particularly in the context of medicinal chemistry and materials science. By systematically modifying the structure, researchers can fine-tune the compound's properties for specific applications.

Future strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with varied substituents on the phenyl ring or modifications to the morpholine group, researchers can establish clear SARs. For example, studies on other phenylurea derivatives have shown that the position and nature of substituents (e.g., halogens, alkyl groups) on the phenyl ring can dramatically impact biological activity. nih.govnih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. Future work could involve replacing the phenyl ring with other aromatic or heteroaromatic systems or modifying the morpholine ring to explore effects on potency, selectivity, and pharmacokinetic properties.

Hybrid Molecule Synthesis: The this compound scaffold can be linked to other pharmacologically active molecules to create hybrid compounds with dual or enhanced activity. This approach has been successfully used to develop potent antitumor agents and enzyme inhibitors. nih.gov

| Derivative Class | Target Application | Design Strategy | Key Findings |

| N-3-haloacylaminophenyl-N'-aryl ureas | Antitumor Agents | Modify the N'-substituent and introduce a haloacylamino chain. | Bromoacetyl substitution resulted in potent activity against eight human tumor cell lines (IC50 values: 0.38-4.07 µM). nih.gov |

| Substituted Phenylureas | IDO1 Enzyme Inhibitors | Replace flexible side chains with rigid rings (e.g., 3,5-dimethylpiperidinyl) and modify phenyl ring substituents. | Para-substituted phenyl urea derivatives showed potent IDO1 inhibition (IC50 values: 0.1–0.6 μM). nih.gov |

| N-phenyl-N-(substituted) phenoxy acetyl ureas | Antihyperglycaemic Agents | Synthesize a series by treating phenylurea with chloroacetyl chloride and then with various substituted phenols. | Several of the synthesized compounds demonstrated antihyperglycaemic activity in diabetic rat models. researchgate.net |

This table is interactive and represents examples of rational design strategies applied to phenylurea scaffolds.

Expanding Applications in Materials Science and Catalysis

While much of the focus on phenylurea derivatives has been in life sciences, significant opportunities exist in materials science and catalysis. The ability of the urea group to form strong, directional hydrogen bonds makes it an excellent building block for creating ordered supramolecular structures.

Future research directions include:

Supramolecular Gels and Organogelators: Low-molecular-weight gelators (LMWGs) based on urea derivatives can self-assemble in solvents to form extensive networks, resulting in supramolecular gels. nih.gov These soft materials have potential applications in areas like drug delivery, tissue engineering, and environmental remediation. nih.gov Future work could focus on designing this compound derivatives that act as stimuli-responsive organogelators. nih.govsoton.ac.uk

Polymer Chemistry: Phenylurea compounds are used as curing agents for epoxy resins to produce robust materials like adhesives, coatings, and composites. chemicalbook.com Furthermore, the urea linkage is the defining feature of polyurea polymers, which are known for their high durability and resistance, finding use in industrial coatings and liners. mdpi.com Research could explore the incorporation of the this compound moiety into polymer backbones or as a pendant group to impart specific properties.

Catalysis: The urea group can act as a hydrogen-bond donor to activate substrates in organocatalysis. While this area is still developing for this specific compound, derivatives of phenylurea are used to create reagents for advanced catalytic reactions, such as rhodium-catalyzed cyanation. acs.orgacs.org Future studies could investigate the potential of chiral derivatives of this compound as catalysts for asymmetric synthesis.

Further Academic Investigation of Molecular Interactions and Bioactivity

A deeper academic investigation into the non-covalent interactions that govern the behavior of this compound is fundamental to advancing its application. Understanding how this molecule interacts with itself, with solvents, and with biological targets at a molecular level is crucial.

Key areas for future academic inquiry are:

Hydrogen Bonding Analysis: The urea moiety is a powerful hydrogen-bond donor and acceptor. Advanced spectroscopic techniques (e.g., FT-IR) and crystallographic studies can elucidate the specific hydrogen-bonding motifs (e.g., N-H···O) that dictate the formation of dimers, chains, or more complex assemblies in the solid state and in solution. mdpi.com Understanding these interactions is key to controlling self-assembly in supramolecular materials. nih.gov

Computational Modeling: Molecular dynamics simulations and density functional theory (DFT) calculations can provide detailed insights into the conformational preferences of the molecule and the energetics of its interactions with other molecules, including biological receptors. nih.gov This can help predict binding modes and guide the rational design of new derivatives. nih.gov

Exploration of New Bioactivities: While derivatives have shown promise, the full spectrum of the bioactivity of the this compound scaffold is yet to be explored. Screening against a wider range of biological targets, including different classes of enzymes, receptors, and ion channels, could reveal novel therapeutic applications. The compound's structure is found within various biologically active molecules, suggesting its potential as a versatile pharmacophore. drugbank.com

Q & A

Q. What computational tools aid in predicting the binding affinity of this compound to RNA targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.